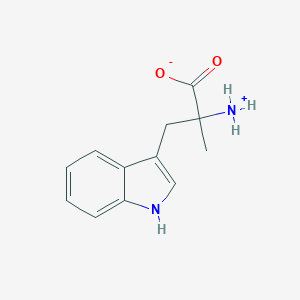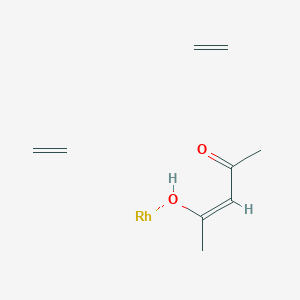
Acetylacetonatobis(etileno)rodio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylacetonatobis(ethylene)rhodium(I) is a coordination compound commonly used as a precursor to synthesize mononuclear rhodium complexes. It is also employed as a catalyst in asymmetric arylation reactions . The compound has the empirical formula C9H15O2Rh and a molecular weight of 258.12 g/mol .
Aplicaciones Científicas De Investigación
Acetylacetonatobis(ethylene)rhodium(I) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene)rhodium(I) is typically synthesized by reacting rhodium trichloride with acetylacetone and ethylene under controlled conditions. The reaction involves the formation of a rhodium-acetylacetonate complex, which is then treated with ethylene to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetylacetonatobis(ethylene)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with substituted ligands.
Mecanismo De Acción
The mechanism by which Acetylacetonatobis(ethylene)rhodium(I) exerts its effects involves the coordination of the rhodium center with various ligands. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of electrons and protons, enabling various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(ethylene)rhodium(I) acetylacetonate
- Diethylene (acetylacetonato)rhodium
- Bis(η2-ethene)(2,4-pentanedionato-κO,κO′)rhodium
Uniqueness
Acetylacetonatobis(ethylene)rhodium(I) is unique due to its specific combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in asymmetric arylation reactions, distinguishing it from other rhodium complexes .
Propiedades
Número CAS |
12082-47-2 |
|---|---|
Fórmula molecular |
C9H15O2Rh- |
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
ethene;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;2*1-2H2;/q-1;;; |
Clave InChI |
FUBJEWKSRADMDM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh] |
SMILES canónico |
CC(=O)[CH-]C(=O)C.C=C.C=C.[Rh] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of Acetylacetonatobis(ethylene)rhodium(I) and how does its structure contribute to its activity?
A1: Acetylacetonatobis(ethylene)rhodium(I), often abbreviated as [(acac)Rh(C2H4)2], is a valuable catalyst in various organic reactions. Its structure plays a crucial role in its catalytic properties []:
Q2: Are there any safety concerns associated with handling Acetylacetonatobis(ethylene)rhodium(I) in a laboratory setting?
A2: Yes, safety precautions are crucial when handling Acetylacetonatobis(ethylene)rhodium(I) []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


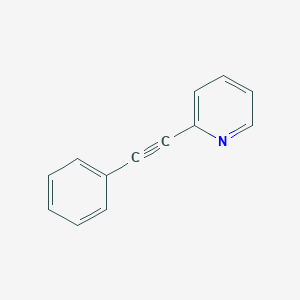
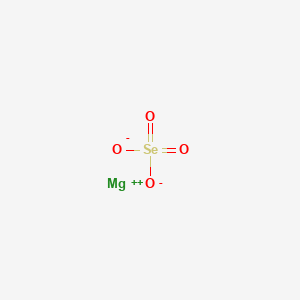
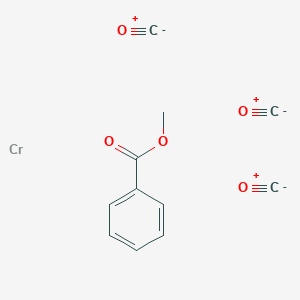
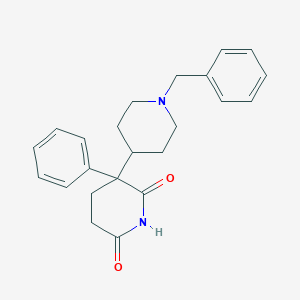


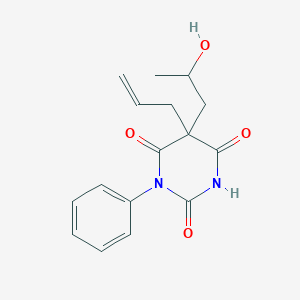

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
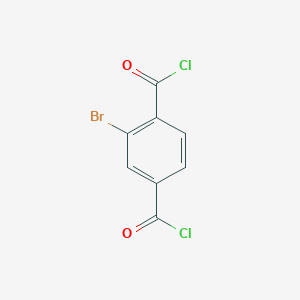
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
